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Asymmetric Synthesis of NVP-CGM097: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

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| Compound Name: | NVP-CGM097 (stereoisomer) | |
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For Researchers, Scientists, and Drug Development Professionals

Introduction

NVP-CGM097 is a potent and selective inhibitor of the MDM2-p53 protein-protein interaction, which has entered clinical trials for the treatment of p53 wild-type tumors.[1][2] The therapeutic efficacy of NVP-CGM097 is critically dependent on its stereochemistry, with the (S)-configuration at the C1 position of the dihydroisoquinolinone core being essential for its high binding affinity to MDM2.[1] This technical guide provides an in-depth overview of the asymmetric synthesis of the clinically relevant stereoisomer of NVP-CGM097, based on the pivotal work published by Holzer and colleagues. The synthesis of other stereoisomers of NVP-CGM097 has not been reported in the scientific literature.

Core Synthetic Strategy

The asymmetric synthesis of NVP-CGM097 is a convergent process that involves the preparation of a key chiral dihydroisoquinolinone intermediate and a functionalized side chain, which are then coupled and further elaborated to yield the final active pharmaceutical ingredient. The stereochemistry of the final molecule is controlled through a diastereoselective addition to a chiral sulfinylimine.

Asymmetric Synthesis of the (S)-Dihydroisoquinolinone Core



The enantiomerically pure (S)-dihydroisoquinolinone core is synthesized in a five-step sequence starting from commercially available materials. The key stereochemistry-defining step is the rhodium-catalyzed addition of an arylstannane to a chiral sulfinylimine.

Experimental Protocols and Quantitative Data

Table 1: Synthesis of the (S)-Dihydroisoquinolinone Core



| Step | Reaction | Reagents and Conditions | Product | Yield | Diastereom eric Ratio (d.r.) / Enantiomeri c Excess (e.e.) |
|------|----------------------------------|--|--|-------|--|
| 1 | Alkylation | (4-hydroxy-3-methoxyphen yl)acetic acid ethyl ester, 2-bromopropan e, K ₂ CO ₃ , DMF, 60 °C | Ethyl 2-(4- isopropoxy-3- methoxyphen yl)acetate | 95% | N/A |
| 2 | Formylation | Ethyl 2-(4- isopropoxy-3- methoxyphen yl)acetate, Cl ₂ CH(OMe), TiCl ₄ , CH ₂ Cl ₂ , 0 °C to rt | Ethyl 2-(2- formyl-4- isopropoxy-5- methoxyphen yl)acetate | 75% | N/A |
| 3 | Sulfinylimine Formation | Ethyl 2-(2- formyl-4- isopropoxy-5- methoxyphen yl)acetate, (S)-2- methylpropan e-2- sulfinamide, CuSO ₄ , CH ₂ Cl ₂ , rt | (S,E)-Ethyl 2- (2-(((S)-tert- butylsulfinyl)i mino)methyl)- 4-isopropoxy- 5- methoxyphen yl)acetate | 98% | >99:1 d.r. |
| 4 | Diastereosele ctive Arylation | (S,E)-Ethyl 2- (2-(((S)-tert- butylsulfinyl)i mino)methyl)- | Ethyl 2-(2- ((S)-((4- chlorophenyl) methyl)((S)- | 85% | 96:4 d.r. |



| | | 4-isopropoxy- 5- methoxyphen yl)acetate, (4- chlorophenyl) tributylstanna ne, [Rh(cod) (MeCN) ₂]BF ₄ , Dioxane, 80 °C | tert- butylsulfinyl)a mino)-4- isopropoxy-5- methoxyphen yl)acetate | | |
|---|--|---|--|-----|----------|
| 5 | Cyclization and Sulfinyl Group Cleavage | Ethyl 2-(2- ((S)-((4- chlorophenyl) methyl)((S)- tert- butylsulfinyl)a mino)-4- isopropoxy-5- methoxyphen yl)acetate, HCl in Dioxane, then NaHCO ₃ | (S)-4-(4- chlorophenyl) -7- isopropoxy-6- methoxy-3,4- dihydroisoqui nolin-1(2H)- one | 95% | 92% e.e. |

Detailed Methodologies

Step 1: Ethyl 2-(4-isopropoxy-3-methoxyphenyl)acetate

To a solution of (4-hydroxy-3-methoxyphenyl)acetic acid ethyl ester (1.0 eq) in DMF was added K₂CO₃ (2.0 eq) and 2-bromopropane (1.5 eq). The reaction mixture was stirred at 60 °C for 16 hours. After cooling to room temperature, the mixture was diluted with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure to afford the product.

Step 2: Ethyl 2-(2-formyl-4-isopropoxy-5-methoxyphenyl)acetate



To a solution of ethyl 2-(4-isopropoxy-3-methoxyphenyl)acetate (1.0 eq) in CH₂Cl₂ at 0 °C was added TiCl₄ (1.1 eq). Dichloro(methoxy)methane (1.2 eq) was then added dropwise, and the reaction mixture was allowed to warm to room temperature and stirred for 4 hours. The reaction was quenched by the slow addition of water, and the mixture was extracted with CH₂Cl₂. The combined organic layers were washed with saturated aqueous NaHCO₃ solution and brine, dried over Na₂SO₄, and concentrated. The crude product was purified by column chromatography.

Step 3: (S,E)-Ethyl 2-(2-(((S)-tert-butylsulfinyl)imino)methyl)-4-isopropoxy-5-methoxyphenyl)acetate

A mixture of ethyl 2-(2-formyl-4-isopropoxy-5-methoxyphenyl)acetate (1.0 eq), (S)-2-methylpropane-2-sulfinamide (1.1 eq), and CuSO₄ (1.5 eq) in CH₂Cl₂ was stirred at room temperature for 24 hours. The reaction mixture was filtered through a pad of Celite, and the filtrate was concentrated under reduced pressure to give the desired sulfinylimine.

Step 4: Ethyl 2-(2-((S)-((4-chlorophenyl)methyl)((S)-tert-butylsulfinyl)amino)-4-isopropoxy-5-methoxyphenyl)acetate

A mixture of the (S,E)-sulfinylimine (1.0 eq), (4-chlorophenyl)tributylstannane (1.5 eq), and [Rh(cod)(MeCN)₂]BF₄ (0.1 eq) in dioxane was heated at 80 °C for 12 hours under an inert atmosphere. The solvent was removed under reduced pressure, and the residue was purified by column chromatography to yield the product as a mixture of diastereomers.

Step 5: (S)-4-(4-chlorophenyl)-7-isopropoxy-6-methoxy-3,4-dihydroisoquinolin-1(2H)-one

To a solution of the diastereomeric mixture from the previous step (1.0 eq) in dioxane was added a 4 M solution of HCl in dioxane (5.0 eq). The mixture was stirred at room temperature for 1 hour. The solvent was evaporated, and the residue was dissolved in methanol. Saturated aqueous NaHCO₃ solution was added until a pH of 8-9 was reached, and the mixture was stirred for 2 hours. The resulting precipitate was collected by filtration, washed with water, and dried to afford the enantiomerically enriched dihydroisoquinolinone. The enantiomeric excess was determined by chiral HPLC analysis.

Synthesis of the Side Chain

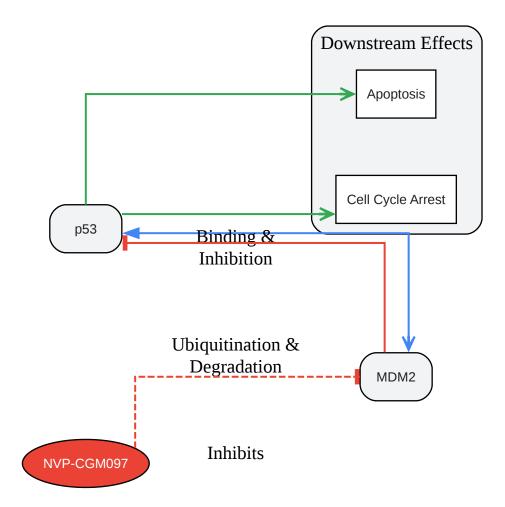


The synthesis of the piperazine-containing side chain is achieved through a multi-step sequence involving reductive amination and standard functional group manipulations.

Final Assembly of NVP-CGM097

The final steps of the NVP-CGM097 synthesis involve the coupling of the chiral dihydroisoquinolinone core with the side chain, followed by deprotection and salt formation.

Visualizations Signaling Pathway

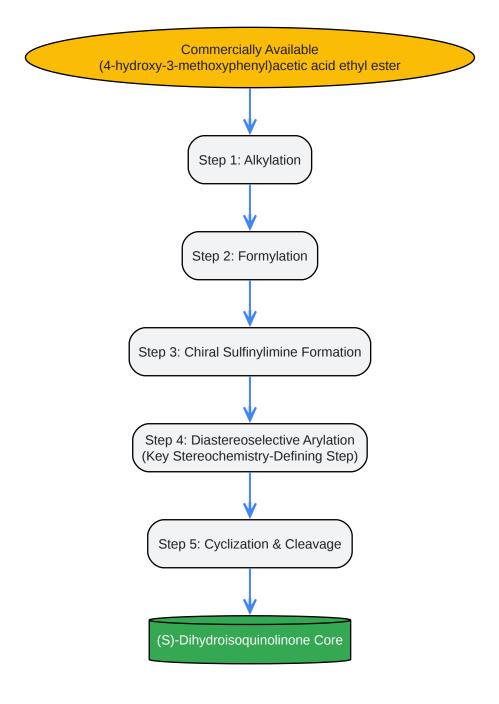


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Caption: NVP-CGM097 inhibits the p53-MDM2 interaction.

Experimental Workflow





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Caption: Workflow for the asymmetric synthesis of the chiral core.

Conclusion

The asymmetric synthesis of NVP-CGM097 has been successfully established, enabling the production of the enantiomerically pure clinical candidate. The key to the stereochemical control lies in a diastereoselective rhodium-catalyzed arylation of a chiral sulfinylimine



intermediate. This robust synthetic route provides a reliable method for the preparation of NVP-CGM097 for further pre-clinical and clinical investigations. The lack of published information on the synthesis of other stereoisomers highlights the focused effort on developing the most biologically active compound.

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References

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- To cite this document: BenchChem. [Asymmetric Synthesis of NVP-CGM097: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1149942#asymmetric-synthesis-of-nvp-cgm097stereoisomer]

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